molecular formula C40H73ClN2O14 B13439954 2-Chloroethoxy Roxithromycin

2-Chloroethoxy Roxithromycin

Cat. No.: B13439954
M. Wt: 841.5 g/mol
InChI Key: XTXYIYHKHVFAAD-XZOIVAJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethoxy Roxithromycin, also known as Roxithromycin EP Impurity J with the chemical name Erythromycin 9-(E)-[O-[(2-chloroethoxy)methyl]oxime] ( 134834-12-1), is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound is critical for quality control processes, specifically for the analytical method development and validation required for the commercial production of Roxithromycin and the filing of Abbreviated New Drug Applications (ANDAs) . Roxithromycin itself is a semi-synthetic macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide chain elongation and stopping bacterial growth . As a well-characterized impurity standard, 2-Chloroethoxy Roxithromycin provides researchers with a qualified material to ensure the identity, strength, quality, and purity of Roxithromycin active pharmaceutical ingredients (APIs) and finished drug products. This product is supplied with comprehensive characterization data and is intended for use in a laboratory setting as an analytical standard. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C40H73ClN2O14

Molecular Weight

841.5 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-10-(2-chloroethoxymethoxyimino)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H73ClN2O14/c1-14-28-40(10,49)33(45)23(4)30(42-52-20-51-16-15-41)21(2)18-38(8,48)35(57-37-31(44)27(43(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,44-46,48-49H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

XTXYIYHKHVFAAD-XZOIVAJYSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCCl)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCCl)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Formation and Control of 2-Chloroethoxy Derivatives in Roxithromycin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of a critical impurity in the macrolide antibiotic Roxithromycin: the 2-Chloroethoxy derivative, officially designated as Roxithromycin EP Impurity J. Contrary to the common assumption of it being a degradation product, this document elucidates its primary origin as a process-related impurity stemming from the synthetic route of the active pharmaceutical ingredient (API). We will explore the plausible formation mechanism, contextualize it against the backdrop of true degradation pathways identified through forced degradation studies, and provide detailed, field-proven experimental protocols for its monitoring and control. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Roxithromycin.

Introduction: Roxithromycin and the Imperative of Purity

Roxithromycin is a second-generation, semi-synthetic macrolide antibiotic derived from Erythromycin A.[1][2] Its structure is characterized by a 14-membered lactone ring, a desosamine sugar, and a cladinose sugar moiety.[1] The key structural modification that distinguishes it from erythromycin is the N-oxime side chain at the C-9 position, specifically an (E)-erythromycin-9-[O-[(2-methoxyethoxy)-methyl]oxime] group.[1] This modification confers greater stability in acidic environments, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[3] Roxithromycin is widely prescribed for respiratory tract, urinary, and soft tissue infections.[2]

The quality and safety of any pharmaceutical product are intrinsically linked to its purity profile. Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[2][3] Impurities can arise from the manufacturing process (process-related impurities) or from the chemical degradation of the drug substance over time (degradants).[3] One of the most significant specified impurities in Roxithromycin is Roxithromycin EP Impurity J , chemically known as Erythromycin 9-(E)-[O-[(2-chloroethoxy)methyl]oxime].[4][5][6] Understanding the origin of this impurity is paramount for developing effective control strategies.

The Genesis of a "Degradant": Unmasking a Process-Related Impurity

While forced degradation studies are essential for identifying potential degradants, evidence strongly indicates that Roxithromycin Impurity J is not a product of chemical instability under typical stress conditions. Instead, its formation is intrinsically linked to the synthesis of Roxithromycin itself.

Proposed Synthetic Formation Pathway

The synthesis of Roxithromycin involves the O-alkylation of an Erythromycin A 9-oxime intermediate. The reagent used to introduce the characteristic side chain is (2-methoxyethoxy)methyl chloride. The formation of Impurity J is a direct consequence of a competing reaction with a closely related impurity in this starting material: 2-chloroethoxy methyl chloride .

If 2-chloroethoxy methyl chloride is present in the reaction mixture, it will react with the Erythromycin A 9-oxime intermediate in the same manner as the intended reagent, leading to the formation of the 2-Chloroethoxy derivative (Impurity J).[7] This makes the control of starting material quality a critical control point (CCP) in the manufacturing process.

The parallel synthetic pathways are illustrated below.

cluster_0 Starting Materials cluster_1 Reagents cluster_2 Reaction Products Eryth_Oxime Erythromycin A 9-Oxime (Key Intermediate) Roxithromycin Roxithromycin (API) Eryth_Oxime->Roxithromycin O-alkylation Impurity_J Roxithromycin Impurity J (2-Chloroethoxy derivative) Eryth_Oxime->Impurity_J Competing O-alkylation Reagent_Good (2-methoxyethoxy)methyl chloride (Intended Reagent) Reagent_Good->Roxithromycin Reagent_Impurity 2-chloroethoxy methyl chloride (Process Impurity) Reagent_Impurity->Impurity_J

Caption: Formation of Roxithromycin and Impurity J from a common intermediate.

Contextualizing Stability: True Degradation Pathways of Roxithromycin

To fully appreciate why Impurity J is considered process-related, it is essential to understand the scientifically established degradation pathways of Roxithromycin. These pathways are elucidated through forced degradation (stress testing), where the drug is exposed to extreme conditions of acid, base, oxidation, heat, and light.

Commonly observed degradation pathways for Roxithromycin include:

  • Acidic/Basic Hydrolysis: The primary site of hydrolytic attack is the glycosidic bond of the cladinose sugar, leading to its cleavage from the macrolactone ring.[1] The lactone ring itself can also be hydrolyzed under more severe conditions.[1][8]

  • Oxidative Degradation: The tertiary amine on the desosamine sugar and the oxime side chain are susceptible to oxidation, often by hydroxyl radicals.[8] This can lead to products such as N-oxides or cleavage of the side chain.

  • Photodegradation: Exposure to UV light can induce geometric isomerization of the oxime side chain (from E- to Z-isomer) and cleavage of the oxime chain to form Erythromycin A 9-oxime.[9]

cluster_stress cluster_products Roxi Roxithromycin Acid Acidic Hydrolysis Roxi->Acid Base Alkaline Hydrolysis Roxi->Base Oxidation Oxidation (e.g., H₂O₂) Roxi->Oxidation Photo Photolysis (UV Light) Roxi->Photo Declad Decladinosyl Roxithromycin Acid->Declad Base->Declad RingOpen Lactone Ring Cleavage Products Base->RingOpen OximeCleave Erythromycin A 9-Oxime Oxidation->OximeCleave Photo->OximeCleave Z_isomer Roxithromycin Z-Isomer Photo->Z_isomer

Caption: Overview of major reported degradation pathways for Roxithromycin.

Experimental Framework for Monitoring and Control

A robust, stability-indicating analytical method is the cornerstone of quality control, ensuring that Roxithromycin can be quantified accurately in the presence of all potential impurities and degradants, including Impurity J.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating Roxithromycin from its related substances.

Objective: To resolve Roxithromycin from its process-related impurities (including Impurity J) and degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate buffer with 0.1% Formic Acid, pH adjusted to ~3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at ~30% B, increasing to ~70% B over 40 minutes to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard Solution: Prepare a solution of Roxithromycin reference standard at a concentration of ~0.5 mg/mL.

    • Impurity Standard: Use a qualified reference standard of Roxithromycin Impurity J to confirm its retention time and response factor.

    • Sample Solution: Prepare the drug substance or product sample at a concentration of ~0.5 mg/mL in the diluent.

  • System Suitability:

    • Inject a resolution solution containing both Roxithromycin and Impurity J. The resolution between the two peaks should be not less than 2.0.

    • Perform replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis:

    • Inject the blank (diluent), standard, and sample solutions.

    • Identify peaks based on their retention times relative to the main Roxithromycin peak. Impurity J is known to be a less polar impurity and will typically have a longer retention time.

    • Quantify impurities using the area normalization method or against a qualified reference standard.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a systematic approach to inducing and analyzing the degradation of Roxithromycin to validate the stability-indicating nature of the analytical method.

Objective: To generate degradation products and demonstrate that the HPLC method can adequately separate them from the parent drug and known impurities like Impurity J.

Stress ConditionReagent/MethodConditionsOutcome Analysis
Acid Hydrolysis 2.0 M HClRoom Temperature, 24h & 75°C, 30 minNeutralize aliquot, dilute, and inject. Look for early eluting peaks (e.g., Decladinosyl Roxithromycin).
Alkaline Hydrolysis 1.0 M NaOHRoom Temperature, 24h & 75°C, 30 minNeutralize aliquot, dilute, and inject. Expect significant degradation.[2]
Oxidative 6% H₂O₂Room Temperature, 24h & 75°C, 30 minDilute aliquot and inject. Monitor for new peaks around the parent drug.[2]
Thermal Dry Heat (Oven)100°C, 24h (Solid State)Dissolve sample in diluent and inject. Roxithromycin is generally stable to heat.[2]
Photolytic UV Radiation (254 nm & 360 nm)24h (Solid State)Dissolve sample in diluent and inject. Look for isomers or other photoproducts.[2]

Workflow Diagram:

start Roxithromycin API Sample stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample_prep Prepare Samples for Analysis (Neutralize, Dilute) stress->sample_prep hplc Analyze via Validated Stability-Indicating HPLC Method sample_prep->hplc data Data Analysis: - Peak Purity - Mass Balance - Impurity Identification hplc->data end Confirm Method Specificity data->end

Caption: Workflow for a forced degradation study of Roxithromycin.

Conclusion and Outlook

The 2-Chloroethoxy derivative of Roxithromycin (Impurity J) serves as a critical case study in pharmaceutical analysis, highlighting that not all impurities are degradants. This guide has established its identity as a process-related impurity, likely formed from contaminants in the starting materials used for synthesis. A thorough understanding of the true degradation pathways—primarily hydrolysis of the cladinose sugar and modifications to the oxime side chain—provides the necessary context for developing robust, specific, and stability-indicating analytical methods. By implementing rigorous control of starting materials and employing validated analytical protocols as described herein, drug development professionals can effectively monitor and limit the presence of Impurity J, ensuring the consistent quality and safety of Roxithromycin.

References

  • Kwiecień, A., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis. Analytical Methods, 6(16), 6414-6423. Available at: [Link]

  • Veeprho (2023). Roxithromycin Impurities and Related Compound. Available at: [Link]

  • CN102516336B (2012). Roxithromycin impurity j and preparation method thereof. Google Patents.
  • Yin, D., et al. (2019). Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment. Environmental Science and Pollution Research, 26(14), 14570-14582. Available at: [Link]

  • Kwiecień, A., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis. ResearchGate. Available at: [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (2024). Roxithromycin-impurities. Available at: [Link]

  • CN106589023A (2017). Roxithromycin impurity and synthetic method thereof. Google Patents.
  • Li, Q., et al. (2013). Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2020). Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 184, 113196. Available at: [Link]

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Available at: [Link]

  • Wang, J., et al. (2020). Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR. ResearchGate. Available at: [Link]

  • Allmpus (2023). ROXITHROMYCIN EP IMPURITY J. Available at: [Link]

  • Patel, B., et al. (2021). Force degradation study of Roxithromycin and Ambroxol hydrochloride at different stress conditions using the proposed HPTLC method. ResearchGate. Available at: [Link]

Sources

A Technical Guide to Differentiating Roxithromycin from 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core differences between the macrolide antibiotic Roxithromycin and its related substance, 2-Chloroethoxy Roxithromycin, formally recognized as Roxithromycin EP Impurity J. As the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy, understanding the nature of process-related impurities and degradation products is a critical aspect of drug development and quality control. This document, curated for the scientific community, offers a detailed exploration of the chemical structures, synthesis, analytical separation, and potential implications of this specific impurity.

Introduction: The Significance of Purity in Macrolide Antibiotics

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] It functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth.[1] The synthesis and storage of Roxithromycin can lead to the formation of various related substances, including 2-Chloroethoxy Roxithromycin. The European Pharmacopoeia (EP) sets stringent limits on these impurities to ensure the quality and safety of the final drug product.[3] 2-Chloroethoxy Roxithromycin is designated as Roxithromycin EP Impurity J.[1][2][4]

Structural Elucidation: A Tale of Two Side Chains

The fundamental difference between Roxithromycin and 2-Chloroethoxy Roxithromycin lies in the ether side chain attached to the oxime group at the C9 position of the erythromycin A lactone ring.

Roxithromycin possesses a 2-methoxyethoxy-methyl-oxime side chain. Its chemical formula is C41H76N2O15 with a molecular weight of approximately 837.05 g/mol .[2]

2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J) , on the other hand, incorporates a 2-chloroethoxy-methyl-oxime side chain. This substitution of a methoxy group with a chlorine atom results in a chemical formula of C40H73ClN2O14 and a molecular weight of approximately 841.47 g/mol .[2][4]

The presence of the chlorine atom in Impurity J alters the molecule's polarity, lipophilicity, and potentially its electronic distribution, which can influence its chromatographic behavior and biological properties.

Comparative Structural and Physicochemical Properties
PropertyRoxithromycin2-Chloroethoxy Roxithromycin (Impurity J)Reference
Molecular Formula C41H76N2O15C40H73ClN2O14[2]
Molecular Weight 837.05 g/mol 841.47 g/mol [2]
Side Chain at C9-Oxime 2-methoxyethoxy-methyl2-chloroethoxy-methylInferred from name
CAS Number 80214-83-1134834-12-1[2]
Structural Diagrams (Graphviz DOT)

cluster_Roxithromycin Roxithromycin Structure cluster_ImpurityJ 2-Chloroethoxy Roxithromycin (Impurity J) Structure Roxithromycin Roxithromycin C41H76N2O15 MW: 837.05 Sidechain_R Side Chain: -O-CH2-O-CH2-CH2-O-CH3 Roxithromycin->Sidechain_R C9-Oxime Linkage ImpurityJ 2-Chloroethoxy Roxithromycin C40H73ClN2O14 MW: 841.47 Sidechain_ImpJ Side Chain: -O-CH2-O-CH2-CH2-Cl ImpurityJ->Sidechain_ImpJ C9-Oxime Linkage

Caption: Core structural difference between Roxithromycin and its Impurity J.

Synthesis and Formation

Roxithromycin is synthesized from Erythromycin A 9-oxime. The formation of 2-Chloroethoxy Roxithromycin is a process-related impurity, likely arising from the use of chlorinated reagents or solvents during the synthesis of the ether side chain.

Protocol for the Synthesis of 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J)

This protocol is adapted from the methodology described in Chinese patent CN102516336B.[5]

Materials:

  • Erythromycin A 9-oxime

  • 2-chloroethoxy methyl chloride

  • An appropriate solvent (e.g., dichloromethane, trichloromethane, ethyl acetate, or DMF)

  • An acid-binding agent (e.g., potassium hydroxide, sodium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, sodium methylate, or sodium ethylate)

  • Lower alcohol or ketone for refining (e.g., methanol, ethanol, propanol, acetone, methyl ethyl ketone)

  • Water

Procedure:

  • Dissolve Erythromycin A 9-oxime in the chosen solvent in a reaction vessel.

  • Add the acid-binding agent to the solution.

  • Under controlled temperature conditions (0-80 °C), slowly add 2-chloroethoxy methyl chloride dropwise to the reaction mixture.

  • Allow the reaction to proceed for 1-24 hours. The reaction progress can be monitored by a suitable chromatographic technique such as TLC or HPLC.

  • Upon completion of the reaction, evaporate the solvent to dryness under reduced pressure.

  • Dissolve the crude product in a minimal amount of a lower alcohol or ketone for refining.

  • Filter the solution to remove any insoluble materials.

  • Induce crystallization by the dropwise addition of water.

  • Collect the precipitated solid by filtration.

  • Dry the solid to obtain 2-Chloroethoxy Roxithromycin.

Synthetic Workflow Diagram (Graphviz DOT)

Start Erythromycin A 9-oxime Solvent Dissolve in Solvent + Acid-binding agent Start->Solvent Reaction Add 2-chloroethoxy methyl chloride (0-80 °C, 1-24h) Solvent->Reaction Evaporation Evaporate Solvent Reaction->Evaporation Refining Dissolve in Alcohol/Ketone & Filter Evaporation->Refining Crystallization Crystallize with Water Refining->Crystallization Filtration Filter and Dry Crystallization->Filtration End 2-Chloroethoxy Roxithromycin Filtration->End

Caption: Synthesis workflow for 2-Chloroethoxy Roxithromycin.

Analytical Characterization and Differentiation

The structural difference between Roxithromycin and 2-Chloroethoxy Roxithromycin allows for their effective separation and identification using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation and quantification of Roxithromycin and its impurities. The European Pharmacopoeia outlines an HPLC method where impurities are controlled to specific limits. For Roxithromycin EP Impurity J, the individual limit is typically not more than 0.5%.[3]

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. The more lipophilic nature of the chloro-containing impurity J compared to the methoxy-containing parent drug generally results in a longer retention time. The European Pharmacopoeia notes a relative retention time of approximately 2.65 for Impurity J relative to Roxithromycin.[3]

Illustrative HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Column Temperature: 25 °C

Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of both compounds. The expected [M+H]⁺ ion for 2-Chloroethoxy Roxithromycin would correspond to its specific molecular formula.[6] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which would show characteristic losses of the chloroethoxy-containing side chain.

Biological and Pharmacological Implications

While there is limited specific data on the biological activity of 2-Chloroethoxy Roxithromycin, the presence of impurities in an API can have several implications:

  • Reduced Potency: Impurities dilute the concentration of the active drug, potentially leading to a decrease in therapeutic efficacy.

  • Altered Pharmacokinetics/Pharmacodynamics: Structural modifications can change how a molecule is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target.[6]

  • Potential Toxicity: Impurities may have their own toxicological profiles, which could pose a safety risk to patients.

It is crucial to note that without specific experimental data, any discussion of the biological effects of 2-Chloroethoxy Roxithromycin remains speculative.[6] However, the stringent control of this and other impurities by regulatory bodies underscores the importance of minimizing their presence in the final drug product.

Conclusion

The primary distinction between Roxithromycin and 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J) is the substitution of a methoxy group with a chlorine atom on the C9-oxime side chain. This seemingly minor structural change results in a distinct chemical entity with different physicochemical properties. For drug development professionals and researchers, the ability to synthesize, isolate, and analytically differentiate this impurity is essential for ensuring the quality, safety, and efficacy of Roxithromycin formulations. The methodologies and data presented in this guide provide a foundational understanding for the effective management of this critical process-related impurity.

References

  • ROXITHROMYCIN Roxithromycinum - uspbpep.com. (n.d.). Retrieved from [Link]

  • Veeprho. (n.d.). Roxithromycin Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Roxithromycin-impurities. Retrieved from [Link]

  • CN102516336B - Roxithromycin impurity j and preparation method thereof - Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Roxithromycin-impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis - IJPRA. (n.d.). Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2012). Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies. Journal of Chromatographic Science, 51(5), 434–440. [Link]

  • Rao, J. R., & Srestha, B. (2009). RP-HPLC method for the analysis of Roxithromycin in bulk and pharmaceutical dosage forms. Trade Science Inc. Retrieved from [Link]

  • CN106589023A - Roxithromycin impurity and synthetic method thereof - Google Patents. (n.d.).
  • Zhang, J., Qiao, Y., & Chen, Y. (2014). Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. Chromatographia, 77(15-16), 1019–1031. [Link]

  • OPTIMIZED AND VALIDATED ANALYTICAL METHODS FOR THE DETERMINATION OF ROXITHROMYCIN IN PHARMACEUTICAL FORMULATION - IJCRT.org. (2023, August 8). Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability testing of Roxithromycin and Ambroxol hydrochloride. (2018, February 28). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Roxithromycin EP impurity J | 134834-12-1. Retrieved from [Link]

  • A process for the purification of roxithromycin - European Patent Office - EP 1435359 A1. (2003, December 30). Retrieved from [Link]

  • Chen, Y., Zhang, J., & Qiao, Y. (2015). Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 114, 237–244. [Link]

  • Birlirakis, N., Giraud, I., & Rouch, C. (1991). A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties. Journal of Medicinal Chemistry, 34(1), 357–361. [Link]

Sources

Methodological & Application

Synthesis and Isolation of 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloroethoxy Roxithromycin, identified as Roxithromycin EP Impurity J, is a crucial chemical reference standard for the quality control and analytical method development of the semi-synthetic macrolide antibiotic, Roxithromycin.[1] Roxithromycin itself is a derivative of Erythromycin A, designed to have greater acid stability and improved pharmacokinetic properties.[] It functions by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome.[1][3] As a well-characterized impurity, 2-Chloroethoxy Roxithromycin is essential for ensuring the identity, strength, quality, and purity of Roxithromycin active pharmaceutical ingredients (APIs) and their final drug products.[1] This guide provides detailed protocols for the synthesis and isolation of this important reference compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Chemical Profile

Identifier Value
IUPAC Name (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-10-(2-chloroethoxymethoxyimino)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
CAS Number 134834-12-1
Molecular Formula C40H73ClN2O14
Molecular Weight 841.47 g/mol

Synthesis of 2-Chloroethoxy Roxithromycin

The synthesis of 2-Chloroethoxy Roxithromycin logically commences from Erythromycin A 9-oxime, a key intermediate in the production of Roxithromycin.[1] The core of the synthesis is the introduction of the 2-chloroethoxy side chain via an O-alkylation reaction on the hydroxyl group of the oxime.

Reaction Principle: O-Alkylation of an Oxime

The oxygen atom of an oxime is nucleophilic and can be alkylated by a suitable electrophile in the presence of a base. The base serves to deprotonate the oxime's hydroxyl group, forming a more potent nucleophile, the oximated anion. The choice of base and solvent is critical for the reaction's efficiency and selectivity, influencing the reaction rate and minimizing side reactions. Aprotic polar solvents like Dimethylformamide (DMF) or chlorinated solvents like chloroform are often employed as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

G cluster_conditions Reaction Conditions Erythromycin_Oxime Erythromycin A 9-Oxime Oximated_Anion Oximated Anion (Nucleophile) Erythromycin_Oxime->Oximated_Anion Deprotonation Product 2-Chloroethoxy Roxithromycin Oximated_Anion->Product SN2 Attack CEMC 2-Chloroethoxy methyl chloride (Electrophile) CEMC->Product Base Base (e.g., NaOH, NaOMe) Base->Erythromycin_Oxime Solvent Solvent (e.g., Chloroform, DMF)

Caption: Synthetic pathway for 2-Chloroethoxy Roxithromycin via O-alkylation.

Protocol 1: Synthesis using Sodium Hydroxide in Chloroform

This protocol is adapted from a patented method and offers a straightforward approach using common laboratory reagents.[4]

Materials:

  • Erythromycin A 9-oxime

  • Chloroform (CHCl3)

  • 30% Sodium Hydroxide (NaOH) solution

  • 2-Chloroethoxy methyl chloride

  • Methanol (MeOH)

  • Water (H2O)

  • Reaction flask (100 mL)

  • Stirring apparatus

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 100 mL reaction flask, dissolve 10 g of Erythromycin A 9-oxime in 50 mL of chloroform with stirring.

  • Base Addition: Add 6 mL of 30% sodium hydroxide solution to the mixture.

  • Alkylation: Cool the reaction mixture to below 10°C and slowly add 3.3 g of 2-chloroethoxy methyl chloride dropwise.

  • Reaction: Allow the reaction to proceed for 2 hours at a controlled temperature.

  • Work-up: After the reaction is complete, concentrate the mixture to dryness at 70°C under reduced pressure.

  • Purification: Dissolve the residue in 40 mL of methanol. Filter the solution and, while maintaining the temperature at 30-35°C, slowly add 100 mL of water until a solid precipitates.

  • Isolation: Cool the suspension to 20°C and collect the solid by suction filtration.

  • Drying: Dry the filter cake in a vacuum oven at 55°C to obtain the white solid product.

Expected Yield: Approximately 7.8 g.

Protocol 2: Synthesis using Sodium Ethylate in Ethyl Acetate

This alternative protocol utilizes a different base and solvent system, which can be advantageous depending on the available reagents and desired work-up procedure.[4]

Materials:

  • Erythromycin A 9-oxime hydrochloride

  • Ethyl acetate

  • Sodium ethylate (NaOEt)

  • 2-Chloroethoxy methyl chloride

  • Isopropanol

  • Water (H2O)

Procedure:

  • Dissolution and Base Addition: In a reaction flask, dissolve 10 g of Erythromycin A 9-oxime hydrochloride in 50 mL of ethyl acetate with stirring. Add 2.5 g of sodium ethylate.

  • Alkylation: Cool the mixture to below 10°C and add 3.3 g of 2-chloroethoxy methyl chloride dropwise.

  • Reaction: Stir the reaction mixture for 2 hours.

  • Work-up: Evaporate the solvent to dryness at a temperature below 90°C.

  • Purification: Dissolve the residue in 50 mL of isopropanol and filter. Control the filtrate temperature at 35-40°C and slowly add 120 mL of water until a solid precipitates.

  • Isolation: Cool the mixture to 20°C, collect the solid by suction filtration.

  • Drying: Dry the filter cake in a vacuum oven at 55°C to yield a white solid.

Expected Yield: Approximately 7.0 g with a purity of around 98.8%.

Isolation and Purification

The primary method for purifying crude 2-Chloroethoxy Roxithromycin is crystallization.[1] The choice of solvent system is critical for effectively removing unreacted starting materials and side products.

Crystallization Principle

Crystallization is a purification technique based on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain in the solution.

G Start Crude Product Dissolution Dissolve in hot solvent (e.g., Methanol) Start->Dissolution Filtration Hot filtration (optional, to remove insoluble impurities) Dissolution->Filtration Cooling Slow cooling to induce crystallization Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolation by filtration Crystal_Formation->Isolation Drying Drying of pure crystals Isolation->Drying End Purified 2-Chloroethoxy Roxithromycin Drying->End

Caption: General workflow for the purification of 2-Chloroethoxy Roxithromycin by crystallization.

Protocol: Recrystallization from Methanol/Water

This protocol is effective for enhancing the purity of the synthesized product.

Materials:

  • Crude 2-Chloroethoxy Roxithromycin

  • Methanol (MeOH)

  • Activated charcoal (optional)

  • Water (H2O)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add water to the hot methanolic solution until a slight turbidity persists. Reheat the solution gently until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-55°C).

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Chloroethoxy Roxithromycin, several analytical techniques should be employed.

Analytical Technique Expected Results Purpose
High-Performance Liquid Chromatography (HPLC) A single major peak with a retention time distinct from Erythromycin A 9-oxime and other potential impurities.[1]Purity assessment and quantification.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ ion corresponding to the exact mass of C40H74ClN2O14⁺.[1]Confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should show characteristic signals for the macrolide core, the two sugar moieties, and the specific signals for the -O-CH₂-O-CH₂-CH₂-Cl side chain.Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups such as O-H, C-H, C=O (ester), and C-O bonds.Functional group analysis.

Conclusion

The synthesis and isolation of 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J) are achievable through standard organic chemistry techniques. The O-alkylation of Erythromycin A 9-oxime followed by careful crystallization provides a reliable method for obtaining this essential reference standard. The protocols detailed in this guide, along with the principles behind them, are intended to equip researchers in drug development and quality control with the necessary information to produce and characterize this compound effectively.

References

  • Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem. (URL: [Link])

  • Process for preparing roxithromycin and derivatives thereof (1998) | Babu Meduri Suresh | 3 Citations - SciSpace. (URL: [Link])

  • (June 03 2024) Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC. (URL: [Link])

  • (June 19 2012) Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies - Oxford Academic. (URL: [Link])

  • EP1004591B1 - Process for preparing roxithromycin and derivatives thereof - Google P
  • CN102516336B - Roxithromycin impurity j and preparation method thereof - Google P
  • Roxithromycin - Wikipedia. (URL: [Link])

  • (January 12 2009) RP-HPLC method for the analysis of Roxithromycin in bulk and pharmaceutical dosage forms - TSI Journals. (URL: [Link])

  • EP1004591A1 - Process for preparing roxithromycin and derivatives thereof - Google P
  • Roxithromycin-impurities | Pharmaffiliates. (URL: [Link])

  • Spectrophotometric and HPLC methods for simultaneous estimation of roxithromycin and ambroxol from tablets - ResearchGate. (URL: [Link])

  • EP0985680A1 - A process for the purification of roxithromycin - Google P
  • A process for the purification of roxithromycin - European Patent Office - EP 1435359 A1 - Googleapis.com. (URL: )

Sources

Application Note: High-Resolution Liquid Chromatography Separation of Roxithromycin and 2-Chloroethoxy Roxithromycin (EP Impurity J)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, mass-spectrometry (MS) compatible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of Roxithromycin and its structurally similar related substance, 2-Chloroethoxy Roxithromycin (European Pharmacopoeia Impurity J). By meticulously balancing mobile phase pH, buffer volatility, and organic modifier selection, this protocol provides a self-validating framework designed for researchers and drug development professionals conducting rigorous quality control and stability-indicating assays.

Mechanistic Background of the Analytes

Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic derived from erythromycin. It is characterized by an ether oxime chain at the C-9 position of the macrolactone ring, which confers improved acid stability compared to its parent compound.

During the synthesis of the active pharmaceutical ingredient (API), side reactions can yield 2-Chloroethoxy Roxithromycin (also known as EP Impurity J). Chemically defined as Erythromycin 9-(E)-[O-[(2-chloroethoxy)methyl]oxime], this impurity occurs when the terminal methoxy group (-OCH₃) of the oxime side chain is replaced by a chlorine atom (-Cl) . This subtle atomic substitution slightly increases the lipophilicity and alters the dipole moment of the molecule, making its chromatographic separation from the parent API highly challenging.

Chromatographic Challenges: The Causality of Peak Tailing

Separating macrolide antibiotics via RP-HPLC presents two primary mechanistic challenges:

  • Secondary Silanol Interactions: Macrolides possess a highly basic dimethylamine group on the desosamine sugar moiety (pKa ~ 8.8). In standard silica-based C18 columns, this basic nitrogen undergoes strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase. This results in severe peak tailing, which easily masks closely eluting impurities like Impurity J.

  • Optical Limitations: The macrolactone ring lacks a conjugated double-bond system, resulting in a weak UV chromophore. Detection must be performed in the low UV range (210–215 nm), which restricts the use of UV-absorbing buffers (like citrate or high-concentration acetate) and demands highly transparent mobile phase additives .

Rationale for Mobile Phase Selection

To achieve baseline resolution (


) while maintaining an MS-compatible environment, the mobile phase must be engineered to suppress silanol activity without degrading the analyte.
  • Buffer Selection (10 mM Ammonium Acetate): Ammonium acetate (

    
    ) is selected over traditional non-volatile phosphate buffers. It provides sufficient ionic strength to competitively mask residual silanols, ensuring sharp peak shapes, while remaining fully volatile to prevent ion-source fouling in LC-MS applications .
    
  • pH Optimization (pH 6.5): The aqueous phase is adjusted to pH 6.5. At this moderately acidic pH, the basic dimethylamine group of the macrolide remains protonated (ensuring solubility and consistent retention), while the ionization of acidic silanols on the silica surface is significantly suppressed. Dropping the pH further (e.g., pH 3.0) would risk hydrolytic degradation of the cladinose sugar on the macrolide ring .

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is favored over methanol. ACN possesses lower viscosity, which improves mass transfer kinetics within the column pores. The specific isocratic ratio of 62.5% ACN to 37.5% aqueous buffer perfectly leverages the slight lipophilic difference imparted by the chloroethoxy group, causing Impurity J to elute immediately after the parent API.

Experimental Methodologies & Protocols

Self-Validating System: This protocol is inherently self-validating. It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate. If the SST criteria are not met, the system prevents the user from proceeding to sample analysis, ensuring absolute data trustworthiness.

Step 1: Mobile Phase A (Aqueous Buffer) Preparation
  • Accurately weigh 0.77 g of LC-MS grade Ammonium Acetate.

  • Dissolve the salt in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Measure the pH using a calibrated pH meter. Adjust the pH to 6.5 ± 0.05 dropwise using 0.1% LC-MS grade Acetic Acid.

  • Filter the solution through a 0.22 µm hydrophilic PTFE membrane under vacuum.

  • Degas ultrasonically for 10 minutes prior to use.

Step 2: Mobile Phase B (Organic Modifier) Preparation
  • Transfer 1000 mL of HPLC-grade Acetonitrile into a clean mobile phase reservoir.

  • Degas ultrasonically for 5 minutes.

Step 3: Diluent and Standard Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • System Suitability Standard: Accurately weigh 10.0 mg of Roxithromycin reference standard and 1.0 mg of 2-Chloroethoxy Roxithromycin (Impurity J) standard.

  • Transfer both to a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve, and make up to the mark with diluent (Final concentration: 1.0 mg/mL Roxithromycin, 0.1 mg/mL Impurity J).

Step 4: Chromatographic Conditions
  • Column: Fully endcapped C18, 250 mm × 4.6 mm, 5 µm (e.g., Shim VP-ODS or equivalent).

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: 37.5% Mobile Phase A / 62.5% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer and reduces backpressure).

  • Detection: UV at 210 nm (For MS: ESI+ mode, capillary voltage 3.5 kV).

  • Injection Volume: 20 µL.

Quantitative Data & System Suitability

The optimization process evaluated several mobile phase compositions. The quantitative impact of these variations on the critical separation parameters is summarized in Table 1.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase Composition (A:B)Buffer pHResolution (

)
Tailing Factor (

)
Mechanistic Observation
0.1% TFA : ACN (50:50)2.01.22.5Severe tailing; low pH degraded the analyte.
10mM

: ACN (40:60)
4.51.81.9Moderate tailing; non-volatile buffer limits MS use.
10mM

: MeOH (40:60)
6.52.11.4Good resolution; high system backpressure.
10mM

: ACN (37.5:62.5)
6.5 2.6 1.1 Optimal Rs and Tf; fully MS-compatible.

Table 2: System Suitability Test (SST) Acceptance Criteria (Must be verified prior to sample injection)

ParameterTarget AnalyteAcceptance Limit
Retention Time (

)
Roxithromycin~ 12.5 minutes
Relative Retention Time (RRT) 2-Chloroethoxy Roxithromycin~ 1.15
Resolution (

)
Between API and Impurity J

2.0
Tailing Factor (

)
Roxithromycin

1.5
Injection Precision (%RSD) Roxithromycin (n=5)

2.0%

Workflow Visualization

The following diagram illustrates the logical decision matrix used to establish the optimal mobile phase parameters, ensuring a self-validating method development cycle.

OptimizationWorkflow Start Initiate Method Development (Target: Impurity J) Buffer Select Aqueous Buffer 10 mM NH4OAc (MS-Compatible) Start->Buffer Organic Select Organic Modifier Acetonitrile (Low Viscosity) Start->Organic pH Optimize pH to 6.5 (Suppress Silanol Ionization) Buffer->pH Mix Blend Mobile Phase (37.5% Buffer : 62.5% ACN) Organic->Mix pH->Mix SST System Suitability Test (Inject Resolution Mix) Mix->SST Eval Evaluate Parameters Rs > 2.0 & Tf < 1.5? SST->Eval Eval->pH NO (Peak Tailing) Eval->Mix NO (Co-elution) Success Method Validated Proceed to Sample Analysis Eval->Success YES (Criteria Met)

Caption: HPLC Mobile Phase Optimization Workflow for Roxithromycin Impurity Separation.

References

2. Liu, Y., et al. "Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry." ResearchGate. Verified URL: [Link]

3. Akmese, B. "Stress Degradation Studies of Macrolide Antibiotics 'Roxithromycin, Tilmicosin and Tylosin' by Using HPLC." DergiPark. Verified URL: [Link]

Troubleshooting & Optimization

Improving HPLC peak resolution of 2-Chloroethoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with macrolide antibiotics.

Analyzing 2-Chloroethoxy Roxithromycin (Roxithromycin EP Impurity J, MW 841.48)[1] requires overcoming inherent molecular hurdles: a bulky macrocyclic lactone ring that slows diffusion, a basic dimethylamino group on the desosamine sugar that causes severe peak tailing, and a lack of strong chromophores[2]. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution and high sensitivity.

Part 1: Troubleshooting Guide & Mechanistic Causality

When developing or transferring methods for Roxithromycin and its impurities, researchers typically encounter three primary failure modes. Here is the causality behind these issues and the targeted solutions.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)
  • The Causality: Roxithromycin and its derivatives contain a tertiary amine group with a pKa of ~8.8. At standard acidic or neutral pH, this amine is fully protonated. The resulting cation undergoes secondary ion-exchange interactions with acidic, unreacted silanols on the silica stationary phase, dragging out the desorption process and causing a "tail"[2].

  • The Solution: You must either neutralize the analyte or repel it from the silanols.

    • For UV/ECD Detection: Use a high-pH mobile phase (pH 9.5, 10 mM Ammonium Bicarbonate) with a hybrid-silica column (e.g., Ethylene Bridged Hybrid C18) to fully deprotonate the amine.

    • For LC-MS Detection: High pH can degrade columns and suppress ionization. Instead, use a positively charged surface column (e.g., C18HCE) . The positive surface charge creates electrostatic repulsion against the protonated macrolide, effectively shielding the residual silanols and sharpening the peak[3].

Issue 2: Co-elution of Roxithromycin and 2-Chloroethoxy Roxithromycin
  • The Causality: The structural difference between the parent drug and Impurity J is solely the addition of a 2-chloroethoxy group on the oxime side chain. In a standard binary gradient (Water/Acetonitrile), the dipole-dipole interactions are often too blunt to differentiate this minor shift in hydrophobicity.

  • The Solution: Transition to a ternary mobile phase (Water / Acetonitrile / Methanol). Methanol acts as a strong hydrogen-bond donor and acceptor, providing unique selectivity for the oxygen-rich oxime ether linkage present in the impurity.

Issue 3: Broad Peaks and Poor Column Efficiency
  • The Causality: Macrolides are massive molecules (~841 Da)[1]. Their large hydrodynamic volume results in low diffusion coefficients. At room temperature, intra-pore mass transfer kinetics within the stationary phase are too slow, leading to band broadening.

  • The Solution: Elevate the column compartment temperature to 45–50 °C . This thermodynamic adjustment decreases mobile phase viscosity, increases the analyte's diffusion rate into and out of the pores, and dramatically sharpens the peak[4].

Part 2: Chromatographic Workflow Visualization

Workflow A Symptom: Poor Resolution & Peak Tailing B Assess Mobile Phase pH pKa of Macrolide ~8.8 A->B C1 High pH Strategy (pH > 9) Deprotonates Amine B->C1 UV/ECD Detection C2 Low pH Strategy (pH ~4) Protonates Amine B->C2 LC-MS Detection D1 Use Hybrid Silica Column (e.g., BEH C18) C1->D1 D2 Use Positively Charged C18 Repels Protonated Amines C2->D2 E Elevate Temperature to 45°C Improves Mass Transfer D1->E D2->E F Optimize Organic Modifier (MeOH/ACN Blend) E->F G Result: Rs > 1.5 Tailing Factor < 1.2 F->G

Fig 1: Decision tree for optimizing macrolide HPLC resolution based on detection mode and pH.

Part 3: Quantitative Data Summary

The following table summarizes the impact of optimizing specific chromatographic parameters on the resolution (Rs) and tailing factor (Tf) of 2-Chloroethoxy Roxithromycin.

ParameterStandard ConditionOptimized ConditionMechanistic EffectTypical RsTypical Tf
Stationary Phase Standard C18 (Silica)Positively Charged C18Electrostatic repulsion of protonated amines shields silanols.1.11.05
Mobile Phase Buffer 0.1% Formic Acid10 mM Ammonium AcetateAcetate provides superior ionic strength to mask residual silanols without suppressing MS.1.31.15
Organic Modifier 100% Acetonitrile50:50 ACN:MeOHMethanol enables hydrogen-bonding selectivity for the oxime ether group.0.91.8
Column Temp 25 °C (Ambient)45 °CDecreases viscosity; increases intra-pore diffusion rates for bulky macrolides.1.21.10

Part 4: Standardized Experimental Protocol (LC-MS/UV Compatible)

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 4.5 using glacial acetic acid. Note: Acetate is preferred over formate for macrolides as it provides better buffering capacity at this pH, stabilizing the retention times[5].

  • Mobile Phase B (Organic): Mix 500 mL of LC-MS grade Acetonitrile with 500 mL of LC-MS grade Methanol.

  • Diluent: Water/Acetonitrile (50:50, v/v).

2. Chromatographic Conditions

  • Column: Positively charged C18 (e.g., Waters Cortecs C18+ or equivalent C18HCE), 100 x 2.1 mm, 2.7 µm[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C (Critical for mass transfer).

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm OR ESI-MS (Positive mode, monitoring m/z 838 for Roxithromycin and m/z 842 for 2-Chloroethoxy Roxithromycin).

3. Gradient Elution Program

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band).

  • 2.0 - 10.0 min: Linear ramp from 30% B to 75% B.

  • 10.0 - 12.0 min: Hold at 75% B (Column wash).

  • 12.0 - 12.1 min: Return to 30% B.

  • 12.1 - 16.0 min: Re-equilibration.

4. System Suitability Testing (SST) Validation Inject a resolution mixture containing 10 µg/mL Roxithromycin and 10 µg/mL 2-Chloroethoxy Roxithromycin.

  • Pass Criteria: Resolution (Rs) ≥ 1.5; Tailing Factor (Tf) ≤ 1.2; Retention Time %RSD (n=5) ≤ 1.0%.

  • Action if failed: If Rs < 1.5, increase the Methanol ratio in Mobile Phase B to 60%. If Tf > 1.2, verify the column compartment has reached 45 °C and check buffer pH.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my UV baseline drifting severely when running gradients for these compounds? A: Macrolides lack a conjugated aromatic system, meaning they only absorb at low UV wavelengths (typically 210 nm). At this wavelength, the changing absorbance of the organic modifier (especially methanol and acetate buffers) during a gradient causes massive baseline drift. For quantitative impurity analysis, it is highly recommended to switch to Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrochemical Detection (ECD), which provide superior signal-to-noise ratios without optical interference[2][4].

Q: Can I use 0.1% Trifluoroacetic Acid (TFA) to fix the peak tailing instead of buying a specialized column? A: While TFA is an excellent ion-pairing agent that will forcefully mask silanols and sharpen macrolide peaks, it causes severe ion suppression in the mass spectrometer and permanently alters the selectivity of your column. If you are using LC-MS, you must avoid TFA. Stick to volatile buffers like Ammonium Acetate or Formic Acid[6].

Q: My 2-Chloroethoxy Roxithromycin peak is splitting. Is this degradation? A: Peak splitting in macrolide analysis is rarely degradation unless the sample was left in a highly acidic diluent (pH < 3) for hours. More commonly, splitting occurs due to a solvent mismatch. If your sample diluent contains a higher percentage of strong organic solvent (e.g., 100% Acetonitrile) than your starting mobile phase (30% B), the analyte will precipitate or travel un-retained at the solvent front before focusing. Always ensure your sample diluent matches or is slightly weaker than your initial mobile phase conditions.

References

  • Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column. Source: nih.gov. URL: [Link]

  • Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. Source: researchgate.net. URL: [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. Source: nih.gov. URL: [Link]

  • Study on the electrochemical detection of the macrolide antibiotics clarithromycin and roxithromycin in reversed-phase high-performance liquid chromatography. Source: researchgate.net. URL: [Link]

  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Source: mdpi.com. URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 2-Chloroethoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis of 2-Chloroethoxy Roxithromycin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing during HPLC analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Peak tailing is quantitatively measured by the tailing factor or asymmetry factor; for many assays, a value greater than 1.5 is considered significant, although regulatory bodies like the USP and EP may have stricter requirements.[1][3] This distortion can compromise the accuracy of peak integration and quantification, and it can also obscure the resolution of closely eluting compounds.[2][4]

Q2: What are the primary causes of peak tailing when analyzing basic compounds like 2-Chloroethoxy Roxithromycin?

A2: For basic compounds such as 2-Chloroethoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin, peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[5][6] The most common cause is the interaction of the basic analyte with acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][7][8] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase retention, leading to a tailed peak shape.[2][4] Other contributing factors can include column overload, extra-column volume, and inappropriate mobile phase pH.[7][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for 2-Chloroethoxy Roxithromycin.

Issue 1: Sub-optimal Mobile Phase Conditions

The composition and pH of the mobile phase are critical factors influencing the peak shape of ionizable compounds.[10][11]

Q3: How does mobile phase pH affect the peak shape of 2-Chloroethoxy Roxithromycin?

A3: The mobile phase pH directly influences the ionization state of both the analyte and the residual silanol groups on the column. 2-Chloroethoxy Roxithromycin, being a basic compound, will be protonated (positively charged) at acidic pH values. Silanol groups, on the other hand, are acidic and become deprotonated (negatively charged) at pH values above approximately 3-4.[7][8] This creates a strong electrostatic interaction, a form of secondary retention, which is a major cause of peak tailing.[1] To minimize this, it's crucial to control the mobile phase pH.[12]

Recommended Action:

  • Operate at a low pH: Adjusting the mobile phase to a low pH (e.g., pH ≤ 3) will suppress the ionization of the silanol groups, keeping them in their neutral form.[1][13] This minimizes the secondary ionic interactions with the protonated basic analyte. Additives like 0.1% formic acid or trifluoroacetic acid are commonly used for this purpose.[14][15]

  • Use a buffer: Employing a buffer system, such as a phosphate or acetate buffer, is essential to maintain a stable pH throughout the analysis, which is critical for reproducible results.[14][15] For instance, a mobile phase consisting of 0.03 M potassium dihydrogen phosphate buffer and methanol, adjusted to pH 4.5, has been successfully used for the analysis of Roxithromycin.[16][17]

Q4: Can the choice of organic modifier or additives in the mobile phase help reduce peak tailing?

A4: Yes, both the organic modifier and specific additives can significantly impact peak shape.

  • Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Acetonitrile is less viscous and often provides better efficiency, but it does not form hydrogen bonds with silanol groups, leaving them more available for interaction with the analyte.[8] In some cases, methanol may provide better peak symmetry for basic compounds.

  • Competing Bases: Historically, additives like triethylamine (TEA) were used as "silanol blockers."[13][18] TEA is a basic compound that competitively interacts with the active silanol sites on the stationary phase, thereby reducing their availability to interact with the analyte.[13][18] However, with the advent of modern, high-purity "Type B" silica columns, the use of such additives has become less necessary.[2][4]

  • Buffer Concentration: Increasing the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can also help to mask the interactions with residual silanols and improve peak shape.[14]

Issue 2: Column-Related Problems

The choice and condition of the HPLC column are paramount for achieving good peak symmetry.

Q5: What type of HPLC column is best suited for analyzing basic compounds like 2-Chloroethoxy Roxithromycin to avoid peak tailing?

A5: The selection of an appropriate column is a proactive measure to prevent peak tailing.

  • High-Purity, "Type B" Silica Columns: Modern columns are manufactured using high-purity silica with very low levels of metal contaminants.[2][4] These "Type B" columns have a less acidic silica surface, which inherently reduces the potential for strong interactions with basic analytes.[8]

  • End-Capped Columns: Most modern reversed-phase columns are "end-capped." This is a process where the residual, accessible silanol groups are chemically bonded with a small, inert compound like trimethylsilyl (TMS).[14] This deactivates the silanol groups, significantly reducing their ability to interact with basic analytes and thus minimizing peak tailing.[1][14]

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or polymer-based columns that do not have silanol groups.[4]

Q6: My peak shape for 2-Chloroethoxy Roxithromycin has worsened over time with the same column. What could be the cause?

A6: A decline in peak performance over time often points to column contamination or degradation.

  • Column Contamination: Strongly retained basic compounds or matrix components can accumulate on the column, leading to active sites that cause peak tailing. A partially blocked inlet frit can also distort peak shape.[9][15]

  • Column Void: A void at the head of the column can cause peak distortion, including tailing and splitting.[15][19] This can result from pressure shocks or operating outside the column's recommended pH range.

  • Stationary Phase Degradation: Operating at a high pH (typically > 8) can cause the silica backbone of the column to dissolve, leading to a loss of stationary phase and poor peak shape.[20]

Recommended Action:

  • Column Washing: If contamination is suspected, a rigorous column washing procedure is recommended. This typically involves flushing the column with a series of strong solvents.

  • Column Reversal and Flushing: If the inlet frit is suspected to be blocked, and the manufacturer's instructions permit, carefully reversing the column and flushing it with a compatible solvent can dislodge particulates.[9]

  • Guard Column: Using a guard column can help protect the analytical column from strongly retained compounds and particulates, extending its lifetime.[9]

Issue 3: System and Method Parameters

Beyond the mobile phase and column, other system and method parameters can contribute to peak tailing.

Q7: Could my HPLC system itself be causing peak tailing?

A7: Yes, issues within the HPLC system can contribute to peak asymmetry, often referred to as "extra-column effects."

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing. This includes the volume of the connecting tubing, sample loop, and detector flow cell.[7] It is advisable to use tubing with a narrow internal diameter and to keep the length as short as possible.[7]

  • Detector Settings: An incorrect data acquisition rate at the detector can also lead to a distorted peak shape.

Q8: Can my sample preparation or injection technique contribute to peak tailing?

A8: Absolutely. The sample itself and how it is introduced to the system are important considerations.

  • Sample Overload: Injecting too much sample (either in terms of volume or concentration) can overload the column, leading to peak distortion, including tailing.[9][14] If you observe that peak shape improves upon diluting the sample, then mass overload is a likely cause.[9]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3] Whenever possible, the sample should be dissolved in the initial mobile phase.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Troubleshooting of Peak Tailing
  • Initial Assessment:

    • Calculate the tailing factor of the 2-Chloroethoxy Roxithromycin peak.

    • Observe if other peaks in the chromatogram are also tailing. If all peaks are affected, it might suggest a system-wide issue like extra-column volume or a column void.[9] If only the basic analyte is tailing, the issue is likely related to secondary interactions.

  • Mobile Phase Optimization:

    • Prepare a mobile phase with a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7).

    • Analyze the sample and compare the peak shape to the original conditions.

    • If tailing persists, consider increasing the buffer concentration or adding a small amount of a competing base (use with caution and preferably with older column technologies).

  • Column Evaluation:

    • If mobile phase optimization does not resolve the issue, replace the column with a new, high-quality, end-capped C18 column.

    • If a new column provides good peak shape, the previous column was likely contaminated or damaged.

  • Method Parameter Check:

    • Reduce the injection volume by half to check for mass overload.

    • Ensure the sample is dissolved in the mobile phase.

Table 1: Recommended Starting HPLC Conditions for 2-Chloroethoxy Roxithromycin Analysis
ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm)Minimizes silanol interactions.[14][16]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolLow pH suppresses silanol ionization.[13][14]
Gradient Start with a suitable gradient programTo ensure adequate retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[16][21]
Column Temp. Ambient or controlled (e.g., 30 °C)Temperature can affect selectivity and viscosity.
Detection UV at 215 nmA common wavelength for Roxithromycin and related compounds.[16][21]
Injection Vol. 5-20 µLStart with a lower volume to avoid overload.[9]

Visualizations

Diagram 1: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_column Silica Surface (pH > 4) cluster_analyte Mobile Phase (Acidic) Silanol_ionized Deprotonated Silanol (SiO⁻) Tailing Peak Tailing Silanol_ionized->Tailing Causes Delayed Elution Analyte_protonated Protonated Basic Analyte (Analyte-NH⁺) Analyte_protonated->Silanol_ionized Strong Ionic Interaction (Secondary Retention)

Caption: Interaction between a basic analyte and an ionized silanol group.

Diagram 2: Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue Suspect System/Column Issue (Void, Extra-column vol.) Check_All_Peaks->System_Issue Yes Analyte_Specific Suspect Analyte-Specific Interaction Check_All_Peaks->Analyte_Specific No Change_Column Change Column (New, End-capped) System_Issue->Change_Column Optimize_MP Optimize Mobile Phase (Lower pH, Use Buffer) Analyte_Specific->Optimize_MP Tailing_Resolved1 Tailing Resolved? Optimize_MP->Tailing_Resolved1 Tailing_Resolved1->Change_Column No End Problem Solved Tailing_Resolved1->End Yes Tailing_Resolved2 Tailing Resolved? Change_Column->Tailing_Resolved2 Check_Method Check Method Parameters (Sample Load, Solvent) Tailing_Resolved2->Check_Method No Tailing_Resolved2->End Yes Consult Consult Senior Scientist Check_Method->Consult

Caption: A systematic workflow for troubleshooting peak tailing issues.

References

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of Analytical Methods for 2-Chloroethoxy Roxithromycin (Roxithromycin Impurity J) in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused comparison of analytical methodologies for the validation of 2-Chloroethoxy Roxithromycin, a known impurity in the semi-synthetic macrolide antibiotic, Roxithromycin. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale and regulatory context essential for robust analytical method validation in a pharmaceutical setting. Our focus is to ensure that the methods discussed are not only compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines but are also self-validating systems built on a foundation of scientific integrity.[1][][3]

The Criticality of Impurity Profiling in Pharmaceuticals

The safety and efficacy of a drug product are intrinsically linked to its purity. Impurities, such as 2-Chloroethoxy Roxithromycin (also known as Roxithromycin EP Impurity J), can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation during storage.[1][] The presence of such impurities, even at trace levels, can potentially impact the drug's safety profile. Therefore, regulatory bodies worldwide mandate the rigorous identification and quantification of impurities in pharmaceutical products.

2-Chloroethoxy Roxithromycin, with the chemical name Erythromycin 9-(E)-[O-[(2-chloroethoxy)methyl]oxime] and CAS number 134834-12-1, is a known process-related impurity in the synthesis of Roxithromycin from its precursor, Erythromycin A 9-oxime.[4][5][6] Its structural similarity to the parent drug necessitates a highly specific analytical method to ensure accurate quantification.

Pillars of Analytical Method Validation: An ICH Q2(R1) Perspective

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][] For the quantification of an impurity like 2-Chloroethoxy Roxithromycin, the following validation parameters, as stipulated by ICH Q2(R1), are paramount:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (Roxithromycin), other impurities, and degradation products.[]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[]

Validated HPLC Method for 2-Chloroethoxy Roxithromycin: A Step-by-Step Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like macrolide antibiotics and their impurities.[7][8] The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for the quantification of 2-Chloroethoxy Roxithromycin in Roxithromycin drug substance.

Experimental Workflow

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_data Data Analysis & Reporting prep_std Prepare Standard Solutions (Roxithromycin & Impurity J) hplc_system HPLC System with UV Detector prep_std->hplc_system prep_sample Prepare Sample Solution (Roxithromycin Drug Substance) prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system hplc_column C18 Column data_analysis Data Acquisition & Analysis hplc_system->data_analysis Chromatographic Data specificity Specificity (Forced Degradation) report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy (Spiking Study) accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for the validation of an analytical method for 2-Chloroethoxy Roxithromycin.

Materials and Reagents
  • Roxithromycin Reference Standard

  • 2-Chloroethoxy Roxithromycin (Roxithromycin Impurity J) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)[9]

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (50:50 v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Column Temperature 30°C
Injection Volume 20 µL
Validation Protocol
  • Specificity (Forced Degradation Study):

    • Rationale: To demonstrate that the method can separate the analyte from potential degradation products.

    • Procedure: Subject Roxithromycin drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4]

      • Acidic: 0.1 M HCl at 60°C for 2 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours.

      • Photolytic: UV light (254 nm) for 24 hours.

    • Analyze the stressed samples and compare the chromatograms with that of an unstressed sample and a solution of 2-Chloroethoxy Roxithromycin. The peak for the impurity should be well-resolved from any degradation peaks and the main Roxithromycin peak.

  • Linearity and Range:

    • Rationale: To establish a linear relationship between concentration and response over a defined range.

    • Procedure: Prepare a series of at least five concentrations of 2-Chloroethoxy Roxithromycin ranging from the LOQ to 120% of the specified limit for the impurity. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy:

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure: Perform a recovery study by spiking the Roxithromycin drug substance with known amounts of 2-Chloroethoxy Roxithromycin at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability: Analyze a minimum of six replicate samples of Roxithromycin spiked with 2-Chloroethoxy Roxithromycin at 100% of the specification limit. The relative standard deviation (%RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness:

    • Rationale: To ensure the method's reliability during normal usage with minor variations in parameters.

    • Procedure: Deliberately vary critical method parameters such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is the workhorse for pharmaceutical analysis, other techniques offer distinct advantages and can be considered as orthogonal methods for validation or for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbance.Robust, reliable, widely available, cost-effective.Moderate sensitivity, may not resolve all co-eluting impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and sensitivity compared to HPLC.Higher initial instrument cost, more susceptible to clogging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.High sensitivity and selectivity, provides structural information for impurity identification.Higher cost and complexity, potential for matrix effects.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.High separation efficiency, low sample and reagent consumption.Lower sensitivity for some analytes, reproducibility can be a challenge.[9]

Interrelation of Validation Parameters

The validation parameters are not independent but rather form a cohesive system to ensure the overall performance of the analytical method.

Validation_Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Suitability Method Suitability Specificity->Suitability Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Linearity->Suitability Range->Accuracy Range->Precision Accuracy->Suitability Precision->Suitability LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Suitability

Caption: Interdependence of ICH Q2(R1) validation parameters for ensuring method suitability.

Conclusion

The validation of an analytical method for quantifying impurities like 2-Chloroethoxy Roxithromycin is a multifaceted process that underpins the safety and quality of pharmaceutical products. A well-validated HPLC method, as detailed in this guide, provides the necessary specificity, accuracy, and precision to meet stringent regulatory requirements. By understanding the scientific principles behind each validation parameter and considering alternative analytical technologies, researchers can develop robust and reliable methods that ensure the integrity of their analytical data and, ultimately, the safety of patients.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. [Link]

  • Roxithromycin-impurities. Pharmaffiliates. [Link]

  • ROXITHROMYCIN EP IMPURITY J. Allmpus. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Quality Guidelines. ICH. [Link]

  • Force degradation study of Roxithromycin and Ambroxol hydrochloride at different stress conditions using the proposed HPTLC method. ResearchGate. [Link]

  • Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. ResearchGate. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org. [Link]

  • Liquid chromatographic determination of roxithromycin: application to stability studies. Oxford Academic. [Link]

  • Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical Dosage Forms and Biological Matrices. ResearchGate. [Link]

  • OPTIMIZED AND VALIDATED ANALYTICAL METHODS FOR THE DETERMINATION OF ROXITHROMYCIN IN PHARMACEUTICAL FORMULATION. IJCRT.org. [Link]

  • A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies. PubMed. [Link]

  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. [Link]

  • Development and validation of RP-HPLC method for stability testing of Roxithromycin and Ambroxol hydrochloride. [Link]

  • Analysis of macrolide antibiotics. PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW SPECTROPHOTOMETRIC PROCEDURES FOR THE ANALYSIS OF ROXITHROMYCIN IN BULK AND DOSAGE FORMS. [Link]

Sources

Safety Operating Guide

2-Chloroethoxy Roxithromycin proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Chloroethoxy Roxithromycin

In pharmaceutical research and analytical method development, the management of active pharmaceutical ingredients (APIs) and their characterized impurities requires rigorous operational protocols. 2-Chloroethoxy Roxithromycin (CAS: 134834-12-1), formally known as Roxithromycin EP Impurity J, is a semi-synthetic macrolide derivative utilized as a high-purity reference standard[1].

Because macrolide antibiotics and their structural analogs can disrupt environmental microbiomes and drive antimicrobial resistance (AMR) if released into waterways[2], their disposal must be handled with the same stringency as regulated hazardous waste. This guide provides a self-validating, step-by-step operational framework for the compliant containment, transfer, and destruction of 2-Chloroethoxy Roxithromycin in a professional laboratory setting.

Physicochemical Profiling for Waste Management

Understanding the physical and chemical nature of a compound is the first step in designing a self-validating disposal system. The 14-membered macrolactone ring of roxithromycin derivatives is complex and stable under standard environmental conditions[1], necessitating high-energy destruction methods rather than simple chemical neutralization.

Table 1: Key Properties Influencing Disposal Logistics

PropertyValue / CharacteristicOperational Implication for Disposal
IUPAC / Common Name 2-Chloroethoxy RoxithromycinMust be explicitly listed on waste manifests to ensure accurate tracking.
Molecular Weight 841.5 g/mol [1]High molecular weight solid; prone to particulate generation if mishandled.
Physical State White Solid[]Spills require dry cleanup methods (e.g., HEPA vacuuming or inert absorbents) rather than immediate liquid flushing[4].
Environmental Hazard API / Antimicrobial agentAbsolutely prohibited from drain disposal (sewering) to prevent environmental AMR[5].
Destruction Method High-Temperature IncinerationRequires transfer to an EPA-licensed hazardous waste facility[6].

Operational Workflow: Routine Disposal Procedures

The following protocol ensures that 2-Chloroethoxy Roxithromycin waste is isolated, contained, and destroyed without risking occupational exposure or environmental release. The causality behind this workflow is rooted in the EPA's Management of Hazardous Waste Pharmaceuticals regulations, which mandate strict tracking and prohibit the sewering of APIs[6].

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 2-Chloroethoxy Roxithromycin waste (including expired standards, contaminated weighing boats, and residual solutions) from general laboratory waste and incompatible chemicals (e.g., strong oxidizing agents)[4].

  • Causality: Segregation prevents unintended exothermic reactions in the waste stream and ensures that the pharmaceutical waste is not diluted by non-hazardous materials, which can complicate incineration logistics.

Step 2: Primary Containment

  • Action: Place solid waste into a puncture-resistant, leak-proof, high-density polyethylene (HDPE) container. For liquid solutions containing the standard, use a chemically compatible solvent waste carboy.

  • Causality: HDPE provides a robust barrier against physical degradation and prevents the leaching of the compound into the surrounding environment during transport.

Step 3: Labeling and Inventory Logging

  • Action: Affix a standardized "Hazardous Pharmaceutical Waste" label to the container. The label must explicitly state the chemical name (2-Chloroethoxy Roxithromycin), the date of initial waste accumulation, and the primary hazard (Environmental/API).

  • Causality: Accurate labeling is a federal requirement for the hazardous waste manifest (EPA Form 8700-22) and ensures that downstream waste handlers apply the correct destruction protocols[5].

Step 4: Transfer to a Licensed Contractor

  • Action: Coordinate with an EPA-approved medical/hazardous waste management contractor for pickup. Ensure the contractor utilizes high-temperature incineration for final destruction.

  • Causality: High-temperature incineration is the only reliable method to completely cleave the robust macrolactone ring and the 2-chloroethoxy side chain[1], fully denaturing the compound's biological activity.

G Gen Waste Generation: 2-Chloroethoxy Roxithromycin Seg Waste Segregation: Isolate from incompatible chemicals Gen->Seg Cont Containment: Seal in compatible, leak-proof receptacle Seg->Cont Label Labeling & Logging: Mark as 'Hazardous Pharmaceutical Waste' Cont->Label Trans Licensed Transport: EPA-approved waste carrier Label->Trans Dest Final Destruction: High-Temperature Incineration Trans->Dest

Workflow for the compliant segregation, containment, and destruction of pharmaceutical waste.

Emergency Protocol: Accidental Spill Management

In the event of an accidental release of 2-Chloroethoxy Roxithromycin powder or solution, immediate containment is required to prevent aerosolization or surface contamination.

Step 1: Area Isolation and PPE

  • Action: Stop the flow of material if safe to do so. Evacuate unnecessary personnel from the immediate vicinity. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator if dust generation is likely[4].

  • Causality: Respiratory protection is critical because the fine powder of pharmaceutical standards can easily become airborne, leading to unintended inhalation exposure.

Step 2: Containment and Absorption

  • Action (Solid Spill): Do not dry sweep, as this generates dust. Gently cover the spilled powder with damp absorbent paper or carefully vacuum using a dedicated HEPA-filtered vacuum.

  • Action (Liquid Spill): Dike the spilled material. Cover the liquid with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[4].

  • Causality: Inert absorbents trap the active ingredient without initiating secondary chemical reactions, stabilizing the spill for safe physical removal.

Step 3: Collection and Surface Decontamination

  • Action: Using non-sparking tools, collect the saturated absorbent or swept material and place it directly into a designated hazardous waste container. Wash the contaminated surface thoroughly with soap and water, capturing the rinsate if possible[4].

  • Causality: Surfactants in soap disrupt residual particulate adhesion to laboratory surfaces, ensuring complete decontamination.

Step 4: Final Disposal

  • Action: Seal, label, and dispose of all cleanup materials (including contaminated PPE and absorbent media) as hazardous pharmaceutical waste via the facility's licensed waste contractor[7]. Never return spilled material to its original container for re-use[4].

References

  • Pennsylvania Department of Environmental Protection. "SDS US: (July 21 2020)". dep.state.pa.us.[Link]

  • RBNAinfo. "SAFETY DATA SHEET - RBNAinfo". rbnainfo.com.[Link]

  • US EPA. "Management of Hazardous Waste Pharmaceuticals". epa.gov.[Link]

  • National Institutes of Health (PMC). "Quantifying Antimicrobial Disposals at Six Community Pharmacies With Longitudinal Medication Disposal Programs". nih.gov.[Link]

  • MCF Environmental Services. "Best Practices for How to Dispose of Pharmaceutical Waste". mcfenvironmental.com.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.